molecular formula C19H16ClN3O3S2 B2436660 (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 865176-42-7

(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2436660
CAS No.: 865176-42-7
M. Wt: 433.93
InChI Key: DUXJSJCHJMISPX-OCEZQBILSA-N
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Description

(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S2/c1-2-11-23-16-9-8-14(28(21,25)26)12-17(16)27-19(23)22-18(24)10-7-13-5-3-4-6-15(13)20/h2-10,12H,1,11H2,(H2,21,25,26)/b10-7+,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJSJCHJMISPX-YODDDKJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a member of the benzo[d]thiazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Benzo[d]thiazole core : A bicyclic structure that contributes to the compound's biological activity.
  • Allyl and sulfamoyl groups : These functional groups may enhance the compound's interaction with biological targets.
  • Chlorophenyl moiety : This component is often associated with increased lipophilicity and potential receptor binding.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby altering cellular responses.
  • Receptor Binding : It might bind to certain receptors, influencing physiological processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Tumor Cell Lines : Studies have shown that derivatives of benzo[d]thiazole possess selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The cytotoxic effects were measured using IC50 values ranging from 28 to 290 ng/mL for different derivatives .
CompoundCell LineIC50 (ng/mL)
15aMDA-MB-23132
15bMDA-MB-23130
15cMDA-MB-23128
15dMDA-MB-231290
15eMDA-MB-231150

Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. For example, derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) often reported around 50 µg/mL .

Antifungal and Antiprotozoal Activity

In addition to antibacterial properties, compounds similar to (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide have demonstrated antifungal and antiprotozoal activities in vitro, indicating a broad spectrum of biological efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of a series of benzo[d]thiazole derivatives in vitro. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that warrants further investigation .
  • Inhibition of Osteoclastogenesis : The compound's structural analogs were tested for their ability to inhibit osteoclast formation in vitro. Results showed a dose-dependent inhibition without cytotoxicity, highlighting potential applications in treating osteoporosis .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The structural characteristics of (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide suggest potential efficacy against various cancer cell lines. The thiazole ring is known to interfere with cellular processes, leading to apoptosis in cancer cells. Studies have shown that derivatives of thiazole can inhibit tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression .

2. Inhibition of Acetylcholinesterase
Compounds similar to (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function. This mechanism is crucial for developing therapeutic agents aimed at treating Alzheimer’s disease .

Material Science Applications

1. Polymer Chemistry
The acrylamide component of the compound allows for its incorporation into polymer matrices, creating materials with enhanced properties. For instance, poly((thiazol-2-yl) acrylamide) microgels synthesized from related compounds have shown versatility in applications ranging from drug delivery systems to sensors. These microgels can be engineered to respond to environmental stimuli, making them suitable for various biomedical applications .

2. Coatings and Adhesives
The unique chemical structure of (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide also suggests potential uses in creating specialized coatings and adhesives. The thiazole group can enhance adhesion properties while providing resistance to environmental degradation, making it valuable in industrial applications.

Case Studies

Case Study 1: Anticancer Screening
A study was conducted to evaluate the anticancer activity of several thiazole derivatives, including those similar to (2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as lead compounds in drug development .

Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, derivatives of the compound were tested for their ability to inhibit acetylcholinesterase activity. Results showed that certain modifications to the thiazole structure significantly enhanced inhibitory potency, suggesting that further optimization could lead to effective treatments for Alzheimer’s disease .

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization and ylidene formation to prevent decomposition.
  • pH adjustment during sulfonylation to optimize electrophilic substitution.

Basic: How is the molecular structure characterized?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., allyl CH2 at δ 5.0–5.5 ppm, sulfonamide NH2 at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (theoretical: 373.87 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, especially for stereoisomers (e.g., E/Z configurations) .

Advanced: How to address low yields in ylidene linkage formation?

Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis or polymerization). Strategies include:

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2) to accelerate condensation .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. protic solvents .
  • In situ monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)Reference
DMF, 100°C, 6h4590
DMSO, 110°C, 4h6295
ZnCl2 catalyst7598

Advanced: How to resolve contradictions in antimicrobial activity data?

Answer:
Discrepancies may stem from structural isomerism, assay variability, or bacterial strain specificity. Solutions:

  • Isomer separation : Use chiral chromatography to isolate E/Z isomers and test individually .
  • Standardized assays : Follow CLSI guidelines with controlled inoculum size and incubation time .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 2-cyanoacrylamides) to identify critical functional groups .

Q. Example SAR Insights :

SubstituentMIC (µg/mL) vs. S. aureusReference
2-Chlorophenyl8.2
4-Nitrophenyl12.5
Thiophene moiety3.7

Basic: What in vitro assays assess enzyme inhibition potential?

Answer:

  • Dihydropteroate synthase (DHPS) assay : Measure IC50 via spectrophotometric monitoring of dihydrofolate production .
  • Kinase inhibition : Use fluorescence polarization to quantify ATP-binding disruption (e.g., for anticancer activity) .
  • Controls : Include sulfamethoxazole (DHPS inhibitor) and staurosporine (kinase inhibitor) as benchmarks.

Advanced: Which computational methods predict target interactions?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to DHPS (PDB: 1AJ0) to identify key interactions (e.g., H-bonding with sulfonamide) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Basic: Optimal purification techniques for intermediates?

Answer:

  • Recrystallization : For sulfonamide intermediates (solvent: ethanol/water, 70:30 v/v) .
  • Flash chromatography : For acrylamide derivatives (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Purity Metrics :

TechniquePurity (%)Recovery (%)
Recrystallization95–9870–80
Column Chromatography>9950–60

Advanced: Designing stability studies under varying conditions?

Answer:

  • pH stability : Incubate compound in buffers (pH 2–10) at 37°C for 24h; analyze degradation via HPLC .
  • Thermal stability : Heat at 40–80°C for 48h; monitor decomposition products by LC-MS .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. Stability Data Example :

ConditionHalf-life (h)Major Degradant
pH 2, 37°C6.2Hydrolyzed amide
pH 7.4, 37°C48.5None detected
UV light, 24h12.0cis-isomer

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